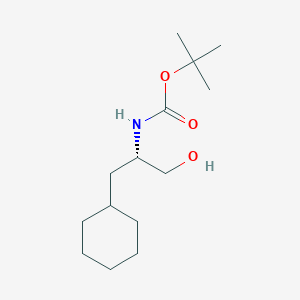

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Vue d'ensemble

Description

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C14H27NO3 and its molecular weight is 257.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, commonly referred to as Boc-cyclohexyl-alaninol, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in various chemical environments. The cyclohexyl group contributes to its hydrophobic characteristics, influencing its interaction with biological targets.

The biological activity of this compound has been investigated primarily through its interactions with various biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound's ability to enhance glutamate uptake has been noted, indicating a potential role as a positive allosteric modulator for excitatory amino acid transporters (EAATs) .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro assays demonstrated that derivatives of this compound exhibit significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative pathogens. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Study 1: Neuroprotective Effects

In a study assessing neuroprotective effects, this compound was administered to mouse models exhibiting seizure activity. Results indicated that the compound significantly reduced seizure frequency and severity compared to control groups. This suggests potential therapeutic applications in epilepsy management .

Study 2: Antibacterial Efficacy

Another case study evaluated the antibacterial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating that certain derivatives were effective at concentrations as low as 10 µg/mL, highlighting their potential as lead compounds for antibiotic development .

Table 1: Biological Activity Summary

Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its role as a chiral building block is crucial for developing compounds with specific stereochemistry, which is often essential for biological activity.

Case Study: Synthesis of GPCR Ligands

Research has demonstrated that (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol can be employed in the synthesis of bitopic ligands for G-protein coupled receptors (GPCRs). The compound's ability to form stable linkers enhances the pharmacological properties of these ligands, improving their binding affinities and selectivities .

Applications in Asymmetric Synthesis

Asymmetric synthesis is a significant area where this compound plays a vital role. Its use allows chemists to create compounds with high optical purity, which is essential in drug development.

Case Study: Chiral Auxiliary Role

In one study, this compound was utilized as a chiral auxiliary for the synthesis of various amino acids and derivatives. The resulting products exhibited enhanced biological activities due to their specific stereochemical configurations .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Activity

Recent studies have explored the antioxidant properties of derivatives synthesized from this compound. These derivatives demonstrated significant antioxidant effects, suggesting potential applications in treating conditions such as Alzheimer’s disease .

Polypeptide Synthesis

The compound has also been applied in polypeptide synthesis, where it serves as a precursor for constructing peptide segments. This application is particularly relevant in developing peptide-based therapeutics.

Case Study: DNA-Binding Peptides

Research involving the synthesis of DNA-binding peptides has shown that using this compound can enhance the stability and binding affinity of these peptides to DNA, making them promising candidates for gene therapy applications .

Analytical Applications

In addition to its synthetic applications, this compound has been used in analytical chemistry, particularly in NMR spectroscopy.

Case Study: NMR Studies

Quantitative NMR techniques have been employed to analyze compounds derived from this compound, allowing for precise determination of concentrations and structural elucidation .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQBBXPSVGTQT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453124 | |

| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103322-56-1 | |

| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.